molecular formula C15H15ClN2 B1590472 Malonaldehyde bis(phenylimine) monohydrochloride CAS No. 123071-42-1

Malonaldehyde bis(phenylimine) monohydrochloride

Cat. No. B1590472
M. Wt: 258.74 g/mol
InChI Key: FLMLOZWXXPLHIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Malonaldehyde bis(phenylimine) monohydrochloride is a useful fluorescent cyanine dye . It is a part of the Thermo Scientific Chemicals brand product portfolio .


Molecular Structure Analysis

The molecular formula of Malonaldehyde bis(phenylimine) monohydrochloride is C15H15ClN2 . The molecular weight is 258.75 . The InChI Key is FLMLOZWXXPLHIE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Malonaldehyde bis(phenylimine) monohydrochloride appears as a yellow to orange powder . It is partly soluble in water . The compound is hygroscopic and should be stored away from water/moisture .

Scientific Research Applications

Synthetic and Structural Applications

  • Malonaldehyde bis(phenylimine) monohydrochloride has been utilized in the synthesis of lithium β-diketiminates, exhibiting specific structural properties in its lithium complexes (Mair et al., 1995).

Analytical Chemistry and Food Science

  • The compound plays a role in the study of lipid oxidation in foods, particularly in understanding the kinetics and ionization in solutions (Kwon & Watts, 1964).

Catalysis

  • It acts as a substrate in the Strecker reaction, catalyzed by microbial carbohydrates, demonstrating its utility in environmentally benign catalysis (Lee et al., 2007).

Interaction with Nucleic Acids

  • Malonaldehyde bis(phenylimine) monohydrochloride interacts with nucleic acids under certain conditions, forming fluorescent compounds that could be useful in biochemical research (Seto et al., 1983).

Chemical Synthesis

  • The compound is involved in the synthesis of diether diols and other complex organic structures, indicating its role in advanced synthetic organic chemistry (Martínez-Bernhardt et al., 1998).

Polyimide Synthesis

  • It is used in the synthesis of novel polyimides, showcasing its utility in polymer science and materials engineering (Mi et al., 1997).

Role in Complex Organic Reactions

  • The compound serves as a substrate in complex organic reactions involving catalytic C–H activation and the formation of iron carbonyl complexes (Imhof & Göbel, 2005).

Dye Synthesis

  • Malonaldehyde bis(phenylimine) monohydrochloride is involved in the synthesis of novel oxygen-containing cyanine dyes, highlighting its application in the field of dye and pigment chemistry (Li et al., 1989).

Esterification Catalysis

  • It is used in the esterification of dicarboxylic acids, catalyzed by specific resins, indicating its role in facilitating certain types of chemical reactions (Mori et al., 2000).

Safety And Hazards

The compound is recommended for research use only . It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . It is also recommended to avoid dust formation . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

N,N'-diphenylpropane-1,3-diimine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2.ClH/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15;/h1-6,8-13H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMLOZWXXPLHIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CCC=NC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480711
Record name Malonaldehyde bis(phenylimine) monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Malonaldehyde bis(phenylimine) monohydrochloride

CAS RN

123071-42-1
Record name Malonaldehyde bis(phenylimine) monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
FS Mair, D Scully, AJ Edwards, PR Raithby, R Snaith - Polyhedron, 1995 - Elsevier
Reaction of malonaldehyde bis(phenylimine) monohydrochloride with two equivalents of n-BuLi in the presence of hexamethylphosphoric triamide (HMPA) yielded crystals of [PhN(CH) …
Number of citations: 25 www.sciencedirect.com
G Chapman, M Henary… - Analytical chemistry …, 2011 - journals.sagepub.com
The effect of varying short-chain alkyl substitution of the indole nitrogens on the spectroscopic properties of cyanine dyes was examined. Molar absorptivities and fluorescence quantum …
Number of citations: 43 journals.sagepub.com
Z Kejík, T Bříza, M Havlík, B Dolenský, R Kaplánek… - Dyes and …, 2016 - Elsevier
Symmetric Tröger’s base derivatives with quinolinium substitution, 7 and 8, were prepared, and their structures were confirmed by 1 H and 13 C NMR, 2D NMR and NOE NMR …
Number of citations: 13 www.sciencedirect.com
P Chandra Saha, RS Das, T Chatterjee… - Bioconjugate …, 2020 - ACS Publications
Herein, conjugation of the amyloid-β (Aβ) peptide fragment, Lys-Leu-Val-Phe-Phe (KLVFF, fragment of Aβ 16–20 ), with an unsymmetrical near-infrared (NIR) cyanine-5 (Cy-5) …
Number of citations: 14 pubs.acs.org
H Zhou, G Tourkakis, D Shi, DM Kim, H Zhang, T Du… - digitalcommons.wustl.edu
High-purity water (18.2 MΩ) was used throughout the study. Organic solvents and reagents were acquired from Thermo Fisher Scientific and Sigma-Aldrich and used unpurified. …
Number of citations: 3 digitalcommons.wustl.edu
P Eiring, R McLaughlin, SS Matikonda… - Angewandte Chemie …, 2021 - Wiley Online Library
Cyanine dyes are exceptionally useful probes for a range of fluorescence‐based applications, but their photon output can be limited by trans‐to‐cis photoisomerization. We recently …
Number of citations: 13 onlinelibrary.wiley.com
K Licha, C Hessenius, A Becker, P Henklein… - Bioconjugate …, 2001 - ACS Publications
We present the synthesis and characterization of the somatostatin receptor-specific peptide H 2 N-(d-Phe)-cyclo[Cys-Phe-(d-Trp)-Lys-Thr-Cys]-Thr-OH, which is labeled with a …
Number of citations: 172 pubs.acs.org
CE Schmit, GS Girolami - Helvetica Chimica Acta, 2023 - Wiley Online Library
Preparation and Characterization ofN,N╲╒Dialkylâ•’1,3â•’propanedial Page 1 Preparation and Characterization ofN,Nо-Dialkyl-1,3propanedialdiminium Chlorides, N,…
Number of citations: 4 onlinelibrary.wiley.com
X Dai, ME Eccleston, Z Yue, NKH Slater, CF Kaminski - Polymer, 2006 - Elsevier
The pH mediated intra-molecular association and inter-molecular aggregation of a range of amphiphilic poly(l-lysine iso-phthalamide) polymers have been investigated in aqueous …
Number of citations: 32 www.sciencedirect.com
PC Saha, T Chatterjee, R Pattanayak, RS Das… - ACS …, 2019 - ACS Publications
Herein, we report water-soluble mitochondria-selective molecules that consist of a target-specific moiety conjugated with a near-infrared (NIR) imaging agent through variable spacer …
Number of citations: 26 pubs.acs.org

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